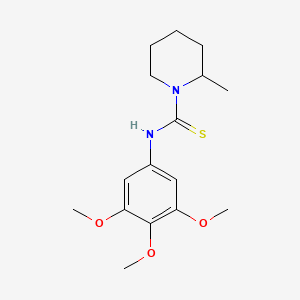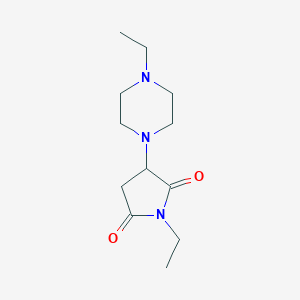
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide
Vue d'ensemble
Description
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide, also known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTPT is a piperidine derivative that was first synthesized in 2014 by a research team led by Dr. Xuechu Zhen. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of MTPT.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide is not fully understood. However, it is believed that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide exerts its therapeutic effects through the modulation of several signaling pathways in the body. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in the development of chronic inflammatory diseases. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide can inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of several chronic diseases. In vivo studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide can reduce pain and inflammation in animal models of chronic inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its specificity and potency. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for studying the mechanisms of action of various signaling pathways. However, one of the limitations of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide is its complex synthesis process, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide. Another area of research is the investigation of the potential applications of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide in the treatment of other chronic diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide and its potential interactions with other drugs.
Applications De Recherche Scientifique
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been studied extensively for its potential therapeutic applications. Several studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has significant anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been studied for its potential use as an antitumor agent.
Propriétés
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-7-5-6-8-18(11)16(22)17-12-9-13(19-2)15(21-4)14(10-12)20-3/h9-11H,5-8H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARRORWWYRTQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-11-cyclohexyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393783.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![N-(3,5-difluorophenyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B4393831.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4393836.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)
![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)